Cas no 2649062-28-0 (5-fluoro-2-(isocyanatomethyl)pyridine)

5-fluoro-2-(isocyanatomethyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- Pyridine, 5-fluoro-2-(isocyanatomethyl)-
- 5-fluoro-2-(isocyanatomethyl)pyridine
- EN300-1816117
- 2649062-28-0
-
- Inchi: 1S/C7H5FN2O/c8-6-1-2-7(10-3-6)4-9-5-11/h1-3H,4H2
- InChI Key: QVSHPHJMZHGRHT-UHFFFAOYSA-N
- SMILES: C1(CN=C=O)=NC=C(F)C=C1
Computed Properties
- Exact Mass: 152.03859095g/mol
- Monoisotopic Mass: 152.03859095g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 168
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 42.3Ų
Experimental Properties
- Density: 1.20±0.1 g/cm3(Predicted)
- Boiling Point: 202.3±30.0 °C(Predicted)
- pka: 1.62±0.22(Predicted)
5-fluoro-2-(isocyanatomethyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1816117-0.5g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 0.5g |
$1165.0 | 2023-09-19 | ||
Enamine | EN300-1816117-2.5g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 2.5g |
$2379.0 | 2023-09-19 | ||
Enamine | EN300-1816117-1.0g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1816117-10g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 10g |
$5221.0 | 2023-09-19 | ||
Enamine | EN300-1816117-0.05g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 0.05g |
$1020.0 | 2023-09-19 | ||
Enamine | EN300-1816117-0.1g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 0.1g |
$1068.0 | 2023-09-19 | ||
Enamine | EN300-1816117-0.25g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 0.25g |
$1117.0 | 2023-09-19 | ||
Enamine | EN300-1816117-5.0g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1816117-10.0g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1816117-1g |
5-fluoro-2-(isocyanatomethyl)pyridine |
2649062-28-0 | 1g |
$1214.0 | 2023-09-19 |
5-fluoro-2-(isocyanatomethyl)pyridine Related Literature
-
Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
2. Book reviews
-
Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
-
Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
Additional information on 5-fluoro-2-(isocyanatomethyl)pyridine
Introduction to 5-Fluoro-2-(Isocyanatomethyl)Pyridine (CAS No. 2649062-28-0)
5-Fluoro-2-(isocyanatomethyl)pyridine, identified by its CAS number 2649062-28-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine class, characterized by a six-membered aromatic ring containing nitrogen, which makes it a versatile scaffold for various chemical modifications and biological applications. The presence of a fluoro substituent and an isocyanatomethyl group imparts unique reactivity and functional properties, making it a valuable intermediate in the synthesis of more complex molecules.
The fluoro atom, known for its ability to influence metabolic stability, bioavailability, and binding affinity in drug molecules, plays a crucial role in the pharmacological properties of 5-fluoro-2-(isocyanatomethyl)pyridine. Recent studies have highlighted the importance of fluorinated pyridines in the development of novel therapeutic agents, particularly in the treatment of neurological disorders and cancer. The isocyanatomethyl group, on the other hand, provides a reactive site for further functionalization, enabling the synthesis of urea derivatives and other heterocyclic compounds that are of great interest in medicinal chemistry.
In the context of modern drug discovery, 5-fluoro-2-(isocyanatomethyl)pyridine has been explored as a key building block for designing small-molecule inhibitors targeting specific biological pathways. For instance, researchers have utilized this compound to develop potent antagonists of kinases and other enzyme targets involved in disease progression. The ability to introduce fluorine atoms at strategic positions within a molecule can significantly enhance its binding interactions with biological receptors, leading to improved efficacy and reduced side effects.
Recent advancements in synthetic methodologies have further expanded the utility of 5-fluoro-2-(isocyanatomethyl)pyridine. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient construction of complex molecular architectures incorporating this scaffold. These methods have been particularly useful in generating libraries of compounds for high-throughput screening, allowing researchers to identify novel lead structures with desired pharmacological properties.
The incorporation of fluorine into pharmaceuticals is not without its challenges, however. The synthetic strategies must be carefully designed to ensure high selectivity and yield while minimizing the formation of undesired byproducts. Additionally, the handling of reactive intermediates like 5-fluoro-2-(isocyanatomethyl)pyridine requires stringent safety protocols to prevent unwanted side reactions and ensure worker safety.
One area where this compound has shown particular promise is in the development of antiviral agents. The unique electronic properties of fluorinated pyridines can enhance the stability and bioavailability of antiviral drugs, making them more effective against pathogens. Furthermore, the reactivity of the isocyanatomethyl group allows for the facile introduction of additional functional moieties that can improve drug delivery systems and target specificity.
In conclusion, 5-fluoro-2-(isocyanatomethyl)pyridine (CAS No. 2649062-28-0) is a versatile and highly functionalized compound with significant potential in pharmaceutical research. Its unique structural features make it an invaluable tool for synthesizing novel therapeutic agents targeting various diseases. As synthetic chemistry continues to evolve, it is likely that this compound will play an even greater role in the discovery and development of next-generation drugs.
2649062-28-0 (5-fluoro-2-(isocyanatomethyl)pyridine) Related Products
- 2091784-27-7(5-Oxazolecarboxylic acid, 2-(1-hydroxyethyl)-, methyl ester)
- 1969287-91-9(rac-(2R,3R)-3-phenyl-1,4-dioxane-2-carboxylic acid)
- 2171419-62-6(3-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamido-4,4-dimethylpentanoic acid)
- 946364-74-5(N-{2-6-(ethylsulfanyl)-4-(propylamino)-1H-pyrazolo3,4-dpyrimidin-1-ylethyl}-2,6-difluorobenzamide)
- 2097858-17-6(5-{[(1-Hydroxycyclohex-2-en-1-yl)methyl]sulfamoyl}-2-methoxybenzamide)
- 1805421-41-3(2-Bromo-6-(bromomethyl)-5-(difluoromethyl)-3-methoxypyridine)
- 2548978-61-4(1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide)
- 2171873-33-7(3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamido-4,4-difluorobutanoic acid)
- 735274-91-6(TRANS-2-[2-(4-FLUOROPHENYL)-2-OXOETHYL]CYCLOHEXANE-1-CARBOXYLIC ACID)
- 2034389-00-7(2-(2-Fluorophenoxy)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone)




